What is Sulfanitran-13C6 and its chemical structure
What is Sulfanitran-13C6 and its chemical structure
This technical guide provides a comprehensive overview of Sulfanitran-13C6, an isotopically labeled form of the sulfonamide antibiotic, Sulfanitran. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications, and the biological pathways it influences.
Introduction to Sulfanitran and its Labeled Analog
Sulfanitran is a sulfonamide antibiotic primarily used in the poultry industry to control coccidiosis.[1] Beyond its antimicrobial properties, Sulfanitran is also recognized as a stimulator of the multidrug resistance-associated protein 2 (MRP2), a key transporter involved in the cellular efflux of various substances.[2]
Sulfanitran-13C6 is a stable isotope-labeled version of Sulfanitran, where six carbon atoms in the sulfanilamide ring are replaced with carbon-13 isotopes. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Sulfanitran in various matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties of Sulfanitran-13C6 to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, allowing for accurate correction of matrix effects and variations in instrument response.
Chemical Structure and Properties
The chemical structure of Sulfanitran consists of an N-acetylated p-aminophenyl group linked to a p-nitrophenyl group through a sulfonamide bridge. In Sulfanitran-13C6, the six carbons of the p-aminophenylsulfonamide ring are 13C isotopes.
Chemical Structure of Sulfanitran-13C6:
Physicochemical Properties:
A summary of the key physicochemical properties of both Sulfanitran and Sulfanitran-13C6 is presented in the table below.
| Property | Sulfanitran | Sulfanitran-13C6 |
| IUPAC Name | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl-1,2,3,4,5,6-13C6]acetamide |
| CAS Number | 122-16-7 | 1353867-79-4 |
| Molecular Formula | C14H13N3O5S | C813C6H13N3O5S |
| Molecular Weight | 335.34 g/mol | 341.29 g/mol |
| Appearance | Yellowish-green solid | Solid (Appearance not specified) |
Mechanism of Action and Biological Pathways
Antimicrobial Action of Sulfonamides
As a sulfonamide, Sulfanitran exerts its antimicrobial effect by interfering with the synthesis of folic acid in susceptible bacteria. Folic acid is an essential nutrient for DNA synthesis and cell growth. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key precursor in the folic acid synthesis pathway. By competitively inhibiting the enzyme dihydropteroate synthetase, sulfonamides block the incorporation of PABA into dihydropteroic acid, thus halting the production of folic acid and inhibiting bacterial growth.
Stimulation of the MRP2 Transporter
A significant aspect of Sulfanitran's biological activity is its role as a stimulator of the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. MRP2 is an ATP-binding cassette (ABC) transporter located in the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a crucial role in the efflux of a wide range of endogenous and xenobiotic compounds, particularly conjugated organic anions.
The stimulation of MRP2 by Sulfanitran can enhance the transport of other MRP2 substrates.[2] For instance, it has been shown to increase the affinity of MRP2 for estradiol-17-β-D-glucuronide.[2] This interaction suggests that Sulfanitran can modulate the pharmacokinetics of co-administered drugs that are substrates of MRP2.
The following diagram illustrates the general transport mechanism of MRP2 and the proposed stimulatory role of Sulfanitran.
Caption: General mechanism of MRP2-mediated transport and stimulation by Sulfanitran.
Experimental Protocols: Use of Sulfanitran-13C6 as an Internal Standard
Sulfanitran-13C6 is primarily used as an internal standard in quantitative LC-MS analysis. The following provides a generalized experimental protocol for the determination of Sulfanitran in a biological matrix, such as poultry feed.
Objective: To quantify the concentration of Sulfanitran in a sample using LC-MS with Sulfanitran-13C6 as an internal standard.
Materials:
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Sulfanitran analytical standard
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Sulfanitran-13C6 internal standard
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Ultrapure water
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Sample matrix (e.g., homogenized poultry feed)
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Centrifuge tubes (15 mL and 50 mL)
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Vortex mixer
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Centrifuge
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Syringe filters (0.22 µm)
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LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of Sulfanitran (e.g., 1 mg/mL) in methanol.
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Prepare a stock solution of Sulfanitran-13C6 (e.g., 1 mg/mL) in methanol.
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From the stock solutions, prepare a series of working standard solutions of Sulfanitran at different concentrations.
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Prepare a working internal standard solution of Sulfanitran-13C6 at a fixed concentration (e.g., 1 µg/mL).
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Sample Preparation (QuEChERS-based method):
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Weigh a representative portion of the homogenized sample (e.g., 2 g) into a 50 mL centrifuge tube.
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Spike the sample with a known amount of the Sulfanitran-13C6 internal standard solution.
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Add 10 mL of acetonitrile.
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Vortex vigorously for 1 minute.
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Add extraction salts (e.g., magnesium sulfate and sodium chloride).
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Vortex again for 1 minute.
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Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.
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Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18).
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Vortex for 30 seconds and centrifuge.
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Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.
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LC-MS Analysis:
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Liquid Chromatography (LC) Conditions (Example):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient elution program to separate Sulfanitran from matrix components.
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Flow rate: 0.3 mL/min
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Injection volume: 5 µL
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Mass Spectrometry (MS) Conditions (Example):
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Ionization mode: Electrospray ionization (ESI), positive mode.
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Detection mode: Multiple Reaction Monitoring (MRM).
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Monitor the precursor-to-product ion transitions for both Sulfanitran and Sulfanitran-13C6.
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Sulfanitran: e.g., m/z 336.1 -> 156.1
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Sulfanitran-13C6: e.g., m/z 342.1 -> 162.1
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Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of Sulfanitran to the peak area of Sulfanitran-13C6 against the concentration of the Sulfanitran standards.
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Determine the concentration of Sulfanitran in the samples by interpolating the peak area ratios from the calibration curve.
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The following diagram outlines the general workflow for the quantitative analysis of Sulfanitran using Sulfanitran-13C6.
Caption: Workflow for the quantitative analysis of Sulfanitran using an internal standard.
Conclusion
Sulfanitran-13C6 is an indispensable tool for the accurate and reliable quantification of Sulfanitran in complex matrices. Its use as an internal standard in LC-MS methods is crucial for overcoming analytical challenges such as matrix effects and instrumental variability. Furthermore, the biological activity of its parent compound, Sulfanitran, as a modulator of the MRP2 transporter, presents an interesting area for further research in drug-drug interactions and pharmacokinetics. This guide provides a foundational understanding of Sulfanitran-13C6 for professionals in the fields of analytical chemistry, drug metabolism, and veterinary science.
